Thiencarbazone-methyl
Overview
Description
Thiencarbazone-methyl is a synthetic herbicide belonging to the triazolone class. It is widely used in agriculture for the control of grassy and broad-leaved weeds. This compound is known for its high efficacy and low application rates, making it a valuable tool in modern farming practices .
Mechanism of Action
Target of Action
Thiencarbazone-methyl, also known as TCM, is a herbicide that primarily targets a variety of grassy and broad-leaved weeds . The primary target of TCM is the enzyme Acetolactate Synthase (ALS), which plays a crucial role in the production of branched-chain amino acids .
Mode of Action
TCM acts as an ALS inhibitor . It is systemic in nature, meaning it is absorbed by both the roots and leaves of plants . Once absorbed, TCM inhibits the ALS enzyme, disrupting the production of essential amino acids. This disruption leads to the cessation of plant growth, ultimately resulting in the death of the weed .
Biochemical Pathways
The inhibition of the ALS enzyme by TCM disrupts the synthesis of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are vital for protein synthesis and plant growth. The disruption of these pathways leads to the cessation of plant growth and eventually plant death .
Pharmacokinetics
The absorption, translocation, and metabolism of TCM have been studied in various weed species . Forty-eight hours after foliar microapplication, TCM absorption was highest in ivyleaf morningglory (60%), followed by field bindweed (50%), wild buckwheat (35%), tall morningglory (17%), and hedge bindweed (9%) . In all species, TCM was translocated systemically . The translocation pattern is species-specific, with more translocation in tall morningglory and wild buckwheat .
Result of Action
The inhibition of the ALS enzyme by TCM leads to the cessation of plant growth, ultimately resulting in the death of the weed . The efficacy of TCM varies among species. For instance, wild buckwheat had the lowest value for the dose at which 50% of the activity occurs (2.1 g ai ha −1 TCM), followed by hedge bindweed and ivyleaf morningglory . Even at the lowest tested concentration of TCM, wild buckwheat was controlled by over 90% .
Action Environment
The environmental fate of TCM has been assessed through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The results depict moderate binding and low persistence of TCM to the selected soils whilst being highly susceptible to transformative pathways . The adsorption coefficient value ranged from 4.3 to 26.4 µgml −1 . Minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively; while, the highest was 22, 22.6, and 23.9 days, respectively . These findings suggest that the action, efficacy, and stability of TCM can be influenced by various environmental factors such as soil type and weather conditions .
Biochemical Analysis
Biochemical Properties
Thiencarbazone-methyl acts as an inhibitor of the acetolactate synthase enzyme, which plays an imperative role in the production of valine, leucine, and isoleucine, branched chain amino acids .
Cellular Effects
The degradation of this compound was scrutinized by the pure bacterial strains including Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the acetolactate synthase enzyme .
Temporal Effects in Laboratory Settings
In a study, individual bacterial suspension was prepared with this compound solution and evaluated for a duration of 28 days . Time-dependent sampling was performed to investigate this compound degradation after specific days interval .
Metabolic Pathways
This compound is involved in the metabolic pathway that produces branched chain amino acids, valine, leucine, and isoleucine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiencarbazone-methyl is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated monitoring systems to optimize the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Thiencarbazone-methyl undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the compound in the presence of water, leading to the formation of degradation products.
Photodegradation: Exposure to light, especially ultraviolet light, causes the compound to break down into simpler molecules.
Biodegradation: Microorganisms in the soil can metabolize this compound, leading to its decomposition.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Photodegradation: Requires exposure to UV light.
Biodegradation: Involves microbial cultures such as Escherichia coli and Streptococcus pneumoniae.
Major Products Formed:
Hydrolysis: Produces carboxylic acids and amines.
Photodegradation: Results in the formation of smaller organic molecules.
Biodegradation: Leads to the formation of various metabolites, including methyl 4-isocyanatosulfonyl-5-methylthiophene-3-carboxylate.
Scientific Research Applications
Thiencarbazone-methyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of herbicide action and degradation.
Biology: Investigated for its effects on various plant species and its interactions with soil microorganisms.
Medicine: Explored for its potential use in developing new drugs due to its unique chemical structure.
Industry: Applied in the formulation of herbicide products for agricultural use
Comparison with Similar Compounds
Isoxaflutole: Another herbicide used in combination with thiencarbazone-methyl for enhanced weed control.
Mesotrione: A herbicide with a similar mode of action but different chemical structure.
Nicosulfuron: A sulfonylurea herbicide that also inhibits acetolactate synthase.
Uniqueness: this compound stands out due to its high efficacy at low application rates and its ability to control a broad spectrum of weeds. Its unique chemical structure allows for effective inhibition of acetolactate synthase, making it a valuable tool in integrated weed management programs .
Properties
IUPAC Name |
methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7S2/c1-6-8(7(5-24-6)9(17)22-3)25(20,21)14-10(18)16-12(19)15(2)11(13-16)23-4/h5H,1-4H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKZXGDFSCCXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058275 | |
Record name | Thiencarbazone-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317815-83-1 | |
Record name | Thiencarbazone-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317815-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiencarbazone-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317815831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiencarbazone-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiencarbazone-methyl (ISO); methyl 4-[(4,5-dihydro-3-methoxy-4- methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5- methylthiophene-3- carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIENCARBAZONE-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MX00PIM4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.